N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
Description
Properties
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3.2ClH/c1-28-17-7-3-15(4-8-17)22-19-24-20(23-16-5-9-18(29-2)10-6-16)26-21(25-19)27-11-13-30-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRJIZPPDKBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound’s 1,3,5-triazine core is functionalized with three distinct substituents:
- N2 and N4 positions : 4-Methoxyphenylamino groups (-NH-C6H4-OCH3), contributing electron-rich aromatic character.
- N6 position : Morpholino group (C4H8NO), a six-membered heterocycle with oxygen and nitrogen atoms, enhancing solubility and hydrogen-bonding potential.
- Dihydrochloride salt : Protonation of two amine groups stabilizes the compound and improves crystallinity.
The molecular structure is critical for its reactivity during synthesis. The triazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr), while the methoxy and morpholino groups influence solubility and regioselectivity.
Synthetic Routes and Methodologies
Stepwise Nucleophilic Substitution on Cyanuric Chloride
The most common approach involves sequential substitutions on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This method leverages the differential reactivity of chlorides at varying temperatures:
Step 1: Morpholino Substitution at Position 6
Cyanuric chloride reacts with morpholine at 0–5°C in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A base like triethylamine neutralizes HCl, driving the reaction:
$$
\text{Cyanuric chloride} + \text{Morpholine} \xrightarrow{\text{0–5°C, THF}} \text{2,4-Dichloro-6-morpholino-1,3,5-triazine} + \text{HCl}
$$
The product is isolated via filtration and recrystallized from ethanol.
Step 2: First 4-Methoxyphenylamino Substitution at Position 4
The intermediate reacts with 4-methoxyaniline at 40–50°C in toluene, using pyridine as a base:
$$
\text{2,4-Dichloro-6-morpholino-triazine} + \text{4-Methoxyaniline} \xrightarrow{\text{40–50°C}} \text{2-Chloro-4-(4-methoxyphenylamino)-6-morpholino-triazine}
$$
Excess 4-methoxyaniline ensures monofunctionalization. The product is purified via column chromatography (hexane:ethyl acetate, 3:1).
Step 3: Second 4-Methoxyphenylamino Substitution at Position 2
The remaining chloride at position 2 reacts with 4-methoxyaniline under reflux (80–100°C) in dimethylformamide (DMF):
$$
\text{2-Chloro-4-(4-methoxyphenylamino)-6-morpholino-triazine} + \text{4-Methoxyaniline} \xrightarrow{\text{DMF, Δ}} \text{N2,N4-bis(4-methoxyphenyl)-6-morpholino-triazine-2,4-diamine}
$$
The free base is precipitated in ice-water and dried under vacuum.
Step 4: Dihydrochloride Salt Formation
The free base is dissolved in ethanol and treated with concentrated HCl (2 equiv.) at 0°C:
$$
\text{Triazine base} + 2\text{HCl} \rightarrow \text{N2,N4-bis(4-methoxyphenyl)-6-morpholino-triazine-2,4-diamine dihydrochloride}
$$
The salt is isolated via rotary evaporation and recrystallized from methanol-diethyl ether.
Alternative Route: Cyclocondensation of Preformed Intermediates
A patent-derived strategy (CN103739541B) employs cyclization and acylation steps:
- Reduction of Nitro Intermediate :
A nitro precursor (e.g., N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine) is reduced using SnCl2·2H2O in methanol to yield an amine intermediate. - Acylation with 5-Bromovaleryl Chloride :
The amine reacts with 5-bromovaleryl chloride in DCM, catalyzed by DMAP, to form an acylated product. - Cyclization :
The acylated intermediate undergoes base-mediated cyclization (KOH in THF) to form a pyridone ring. - Morpholine Incorporation :
The cyclized product reacts with morpholine at 100–110°C to introduce the heterocycle.
While originally designed for a pyridone derivative, this route highlights reusable tactics for triazine functionalization, such as sequential substitutions and salt formation.
Process Optimization and Challenges
Temperature and Solvent Effects
- Morpholine Substitution : Lower temperatures (0–5°C) prevent di- or trisubstitution.
- Aromatic Amination : Elevated temperatures (80–100°C) overcome the decreased reactivity of chloro-triazines after initial substitutions.
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity, while toluene minimizes side reactions during aryl amination.
Byproduct Mitigation
- Unreacted Chlorides : Excess amines (1.2–1.5 equiv.) ensure complete substitution.
- Hydrolysis : Anhydrous conditions prevent triazine ring hydrolysis to hydroxyl derivatives.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Morpholine Substitution | 92 | 98.5 |
| First Amination | 85 | 97.8 |
| Second Amination | 78 | 99.1 |
| Salt Formation | 95 | 99.9 |
Applications and Derivatives
While pharmacological data for this specific compound are limited, analogous triazines exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., PI3K) via triazine-heterocycle interactions.
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis.
Chemical Reactions Analysis
Types of Reactions: N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is involved in various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction of nitro groups (if any) to amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitutions at the methoxyphenyl or morpholino groups.
Common Reagents and Conditions: Common reagents and conditions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed: The major products depend on the specific reactions, but could include oxidized derivatives, reduced amines, or substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exhibit potent activity against various cancer cell lines. A study highlighted that triazines can act as inhibitors of critical pathways involved in tumor growth, such as the PI3K/mTOR signaling pathway .
Antimicrobial Properties
Triazines also demonstrate significant antimicrobial activity. The electron-deficient nature of triazines enhances their reactivity with biological targets, making them effective against bacterial and fungal infections. This has been corroborated by studies showing that triazine derivatives can synergize with antifungal agents like fluconazole .
Antiviral Effects
Research has suggested that certain triazine compounds possess antiviral properties. Their ability to inhibit viral replication mechanisms has opened avenues for developing antiviral therapeutics based on these scaffolds. The structural diversity of triazines allows for the design of compounds with tailored activity against specific viruses .
UV Absorption in Textiles
This compound is also explored as a UV absorber in the textile industry. Triazine-based UV absorbers provide better performance than traditional benzotriazole-based products due to their superior stability and efficiency in blocking harmful UV radiation .
Organic Light Emitting Diodes (OLEDs)
In the field of electronics, compounds derived from triazines are being investigated as host materials for thermally activated delayed fluorescence organic light-emitting diodes (OLEDs). Their unique electronic properties facilitate efficient energy transfer processes necessary for high-performance OLED applications .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance:
- Step 1 : Formation of the triazine core through cyclization reactions.
- Step 2 : Introduction of morpholino and methoxyphenyl groups via nucleophilic substitution reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core is often involved in binding interactions, while the methoxyphenyl and morpholino groups contribute to the overall binding affinity and specificity. The pathways activated or inhibited by this compound can include enzyme inhibition or receptor modulation, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at the N2, N4, and C6 positions (Table 1):
- Fluorinated analogs are often pursued for enhanced metabolic stability in drug design.
- 4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine (): A nitro group at N4 increases electrophilicity, which may enhance interactions with biological targets but reduce solubility compared to methoxy groups.
- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (): Chlorine at C4 and methyl/phenyl groups at N2/N4 positions create a sterically hindered structure, favoring use as a chemical intermediate rather than a bioactive compound.
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., target compound, ) exhibit higher aqueous solubility than neutral triazines. Morpholino groups further enhance solubility .
- Stability : Fluorophenyl and chlorophenyl analogs show increased stability due to stronger C-F/C-Cl bonds, whereas methoxy groups may confer oxidative susceptibility .
- Crystallinity : X-ray diffraction studies on analogs (e.g., ) confirm planar triazine cores with substituent-dependent packing efficiencies.
Data Tables
Research Findings
- Substituent Effects : Methoxy groups improve electron density for nucleophilic interactions, while fluorine enhances stability. Nitro groups may limit solubility but increase reactivity in electrophilic environments .
- Morpholino Advantage: The morpholino ring’s solubility and moderate basicity make it favorable for drug delivery, as seen in supplier listings for dihydrochloride salts .
- Synthetic Efficiency : High yields (>80%) are achievable for triazines with simple amines (e.g., methylaniline), but sterically hindered substituents (e.g., nitro groups) reduce efficiency .
Biological Activity
N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- IUPAC Name : 6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
- Molecular Formula : C19H20N6O
- Molecular Weight : 348.41 g/mol
- CAS Number : 43167-79-9
- Melting Point : 194°C to 196°C
The compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and proliferation. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of PI3K/Akt Pathway : This pathway is integral to cellular processes such as metabolism and survival. The compound has shown promising results in inhibiting this pathway, leading to decreased cell proliferation in various cancer types .
- Induction of Apoptosis : By modulating key proteins involved in apoptotic pathways, the compound promotes programmed cell death in cancerous cells .
Biological Activity Against Cancer Cell Lines
Numerous studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.20 | PI3K/Akt pathway inhibition |
| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 12.21 | Inhibition of mTOR signaling |
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited potent anti-cancer activity against multiple cell lines with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin . The study highlighted its ability to selectively target cancer cells while sparing normal cells.
- In Vivo Studies : In animal models, particularly using xenograft models for breast and lung cancers, the compound showed substantial tumor reduction when administered intravenously. The results indicated that it could effectively penetrate tissues and exert its biological effects in vivo .
- Combination Therapies : Research has also explored the efficacy of combining this compound with other therapeutic agents. For example, synergistic effects were observed when used alongside traditional chemotherapeutics, enhancing overall anti-tumor activity while reducing side effects .
Q & A
Basic: What are the established synthetic routes for preparing N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, and how is purity validated?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution on cyanuric chloride.
Step 1: React cyanuric chloride with morpholine under anhydrous conditions (0–5°C, polar aprotic solvent like THF) to introduce the morpholino group at the 6-position.
Step 2: Substitute the remaining chlorides with 4-methoxyaniline (heated to 60–80°C in DMF with a base like NaHCO₃).
Step 3: Hydrochloride salt formation via HCl treatment in ethanol.
Purity Validation:
- HPLC (C18 column, acetonitrile/water gradient) to assess ≥98% purity.
- NMR (¹H/¹³C) to confirm substitution patterns and absence of unreacted intermediates.
- Mass Spectrometry (ESI-MS) for molecular ion verification .
Basic: What spectroscopic techniques are critical for characterizing the functional groups and structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.2 ppm), and morpholine protons (δ ~3.6–3.7 ppm). Triazine carbons appear at δ ~160–170 ppm.
- FTIR: Peaks at ~1240 cm⁻¹ (C-O of methoxy) and ~1550 cm⁻¹ (triazine ring stretching).
- X-ray Crystallography (using SHELX software): Resolve crystal packing and confirm dihedral angles between triazine and aromatic rings .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
Methodological Answer:
- Solvent Screening: Test DMSO vs. DMF for better nucleophilicity of 4-methoxyaniline.
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and byproducts.
- Catalysis: Explore phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency.
- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antitumor vs. antimicrobial efficacy)?
Methodological Answer:
- Assay Standardization: Compare cytotoxicity (MTT assay) against tumor (HeLa, MCF-7) vs. microbial (E. coli, S. aureus) models under identical conditions (pH, incubation time).
- Structural Analogues: Cross-reference with hexamethylmelamine (known antitumor agent) and simazine (herbicide) to identify substituent-dependent activity trends .
- Purity Reassessment: Verify compound stability (e.g., hydrolysis via LC-MS) to rule out degradation artifacts .
Advanced: What computational strategies are effective for studying its binding mechanisms to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with kinase domains (e.g., Jak2) using the morpholino group as a hydrogen-bond acceptor.
- MD Simulations (GROMACS): Assess binding stability in aqueous environments over 100 ns trajectories.
- QSAR: Correlate methoxy/morpholino substituents with inhibitory activity against homologous triazine-based compounds .
Advanced: How can environmental persistence and degradation pathways be analyzed for this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate at pH 3–10 (37°C) and monitor degradation via LC-MS. Expect triazine ring cleavage under acidic/basic conditions.
- Photodegradation: Expose to UV light (254 nm) in aqueous solutions; identify byproducts like phenolic derivatives.
- Passive Sampling: Use polymer-based samplers (e.g., SPMD) in aquatic systems to quantify bioaccumulation potential .
Advanced: What structural modifications enhance selectivity in medicinal or agricultural applications?
Methodological Answer:
- Methoxy Group Replacement: Substitute with electron-withdrawing groups (e.g., -Cl) to improve herbicide activity.
- Morpholino Modification: Replace with piperidine to alter lipophilicity and blood-brain barrier penetration.
- SAR Table:
| Modification | Impact | Reference |
|---|---|---|
| -OCH₃ → -Cl | Increased herbicidal activity | |
| Morpholino → Piperidine | Enhanced CNS bioavailability | |
| Triazine → Pyrimidine | Reduced cytotoxicity |
Advanced: What analytical challenges arise in quantifying trace amounts in complex matrices (e.g., soil or serum)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
